molecular formula C21H20ClNO3S2 B330268 methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B330268
M. Wt: 434 g/mol
InChI Key: XROMYIWJNPLUOV-UHFFFAOYSA-N
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Description

methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a unique structure combining benzothiophene and cyclooctathiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and cyclooctathiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and various solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and cyclooctathiophene derivatives, such as:

  • 3-chloro-1-benzothiophene-2-carboxylic acid
  • 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid

Uniqueness

methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20ClNO3S2

Molecular Weight

434 g/mol

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H20ClNO3S2/c1-26-21(25)16-12-8-4-2-3-5-10-14(12)28-20(16)23-19(24)18-17(22)13-9-6-7-11-15(13)27-18/h6-7,9,11H,2-5,8,10H2,1H3,(H,23,24)

InChI Key

XROMYIWJNPLUOV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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